molecular formula C19H17FN2O3S B11149594 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11149594
M. Wt: 372.4 g/mol
InChI Key: OJPCMPACAPAWFZ-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features fluorine and methoxy substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Substituents: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and the methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-fluoro-3-methoxyphenyl)thiazole
  • 2-(2-fluoro-3-methoxyphenyl)butan-2-ol

Uniqueness

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(18(23)22-12-6-4-7-13(10-12)24-2)26-19(21-11)16-14(20)8-5-9-15(16)25-3/h4-10H,1-3H3,(H,22,23)

InChI Key

OJPCMPACAPAWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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